
tert-Butyl 2-carbamoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-carbamoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H17F3N2O3 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-carbamoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a trifluoromethylated pyrrolidine derivative. One common method includes the use of copper-catalyzed direct trifluoromethylthiolation of indoles using tert-butyl 2-((trifluoromethyl)sulfonyl)hydrazine-1-carboxylate as a reagent . This method is favored due to its mild reaction conditions and good atom economy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-carbamoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the trifluoromethyl group or the carbamate moiety.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 2-carbamoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can influence the biological activity of the compounds it is incorporated into, making it a valuable tool in drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing trifluoromethyl groups often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for the synthesis of novel materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-carbamoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compounds it is incorporated into.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- tert-Butyl 3-iodoazetidine-1-carboxylate
Uniqueness
tert-Butyl 2-carbamoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various fields of research.
Propriétés
Formule moléculaire |
C11H17F3N2O3 |
|---|---|
Poids moléculaire |
282.26 g/mol |
Nom IUPAC |
tert-butyl 2-carbamoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17F3N2O3/c1-9(2,3)19-8(18)16-6-4-5-10(16,7(15)17)11(12,13)14/h4-6H2,1-3H3,(H2,15,17) |
Clé InChI |
ANSKALYTFPVLJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1(C(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


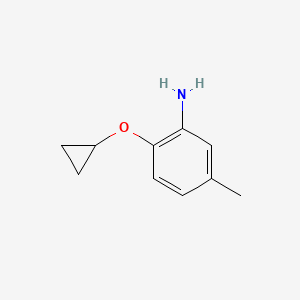
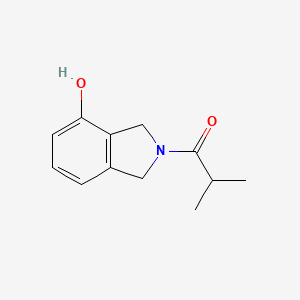
![4-[3-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13240516.png)
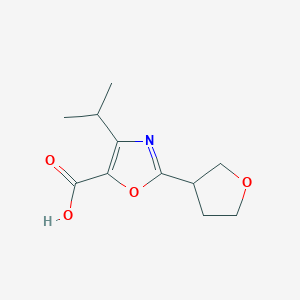
![[(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13240525.png)


![N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13240535.png)
![1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine](/img/structure/B13240543.png)
![tert-Butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13240548.png)
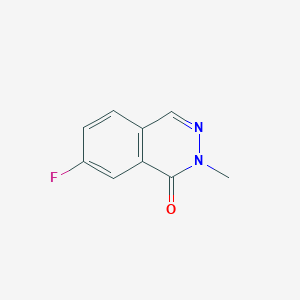
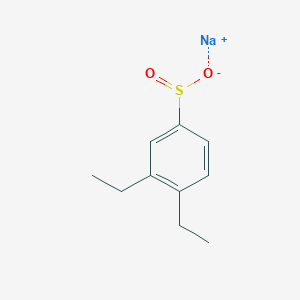
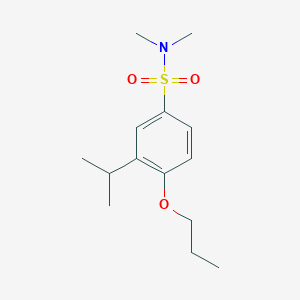
![1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13240577.png)
